Bis-(2-allyloxy-ethyl)-amine
Overview
Description
Bis-(2-allyloxy-ethyl)-amine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bis-ethylamine derivatives and their chemistry, which can provide insights into the behavior of similar compounds. For instance, bis(2-ethylhexyl)amine is studied as an organocatalyst for reactions involving α,β-unsaturated aldehydes , and as a component in surfactant-based liquid mixtures . These studies suggest that bis-ethylamine derivatives can participate in complex chemical reactions and have significant physico-chemical properties.
Synthesis Analysis
The synthesis of bis-ethylamine derivatives is explored in several papers. For example, bis[(2-aryltelluro)ethyl]amine and its methylamine variant are synthesized by reacting sodium aryltellurolate with bis(2-chloroethyl)amine or bis(2-chloroethyl)methylamine, respectively . Another synthesis approach involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite to produce bis[1-diethoxyphosphorylalkyl]amines . These methods highlight the versatility of bis-ethylamine derivatives in forming various compounds through different synthetic routes.
Molecular Structure Analysis
The molecular structure of bis-ethylamine derivatives is crucial for understanding their reactivity and properties. The bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands are characterized by UV-vis and resonance Raman spectroscopy, providing insights into their electronic structure . Similarly, the structure of bis[(2-aryltelluro)ethyl]amine complexes with metals like Hg, Pd, and Pt is investigated using NMR spectroscopy, suggesting a square pyramidal geometry for these complexes . These analyses demonstrate the importance of molecular structure in the chemistry of bis-ethylamine derivatives.
Chemical Reactions Analysis
The reactivity of bis-ethylamine derivatives is a key focus of several studies. The bis(mu-oxo)dinickel(III) complexes exhibit reactivity towards external substrates such as phenol derivatives and 1,4-cyclohexadiene, indicating their potential in hydrogen atom abstraction and electrophilic aromatic substitution reactions . Additionally, the self-assembly and proton transfer in mixtures of Bis(2-ethylhexyl)amine and octanoic acid result in enhanced conductivity, showcasing the dynamic chemical behavior of these mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-ethylamine derivatives are diverse. The bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands show characteristic absorption bands and resonance Raman bands, which are indicative of their unique electronic properties . The mixtures of Bis(2-ethylhexyl)amine and octanoic acid exhibit significant changes in viscosity, conductivity, and permittivity, highlighting the impact of molecular interactions on their physico-chemical properties .
Scientific Research Applications
Catalyst in Atom Transfer Radical Polymerization
Inoue & Matyjaszewski (2004) investigated amine-based copper complex catalysts, including bis[2-(2-pyridyl)ethyl]amine derivatives, for atom transfer radical polymerization (ATRP). They explored the effect of steric hindrance on the performance of these catalysts, noting that bulkiness around the metal center influences the ATRP equilibrium significantly (Inoue & Matyjaszewski, 2004).
Functional Group Tolerance in Catalysis
Trovitch, Lobkovsky, Bill, & Chirik (2008) studied bis(imino)pyridine iron-catalyzed olefin hydrogenation, highlighting the role of allyl amines, which include bis[2-(2-pyridyl)ethyl]amine derivatives, in enhancing turnover frequencies due to their steric protection of the nitrogen donor (Trovitch et al., 2008).
Binding and Complexation Studies
Gebbink, Bosman, Feiters, Meijer, & Nolte (1999) prepared bis[2-(2-pyridyl)ethyl]amine derivatives and studied their complexations with various metal ions, including CuI, demonstrating their ability to bind oxygen (Gebbink et al., 1999).
Application in Polymer Synthesis
Nie & Bowman (2002) synthesized N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a polymerizable amine coinitiator that can be used in dental resin mixtures. This innovation suggests the potential of bis(2-allyloxy-ethyl)-amine derivatives in polymerization applications, specifically in dental materials (Nie & Bowman, 2002).
In Photopolymerization
Catel, Fischer, Fässler, & Moszner (2016) used bis[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl]amine derivatives in the photopolymerization of vinylcyclopropanes. This study showcases the use of bis(2-allyloxy-ethyl)-amine derivatives as efficient photoinitiators in the polymerization process (Catel et al., 2016).
In Metal Complex Formation and Reactivity
Itoh, Bandoh, Nakagawa, Nagatomo, Kitagawa, Karlin, & Fukuzumi (2001) discussed the formation and reactivity of bis(μ-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands. This research highlights the reactivity and stability of these complexes, indicating potential applications in catalysis and material science (Itoh et al., 2001).
properties
IUPAC Name |
2-prop-2-enoxy-N-(2-prop-2-enoxyethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-7-12-9-5-11-6-10-13-8-4-2/h3-4,11H,1-2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCADRVJHSQKOAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCNCCOCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(2-allyloxy-ethyl)-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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